![molecular formula C17H25N7O B4415328 6-[(4-ethyl-1-piperazinyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4415328.png)
6-[(4-ethyl-1-piperazinyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
描述
6-[(4-ethyl-1-piperazinyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as ETP-46464 and is a small molecule inhibitor that targets the enzyme poly (ADP-ribose) polymerase (PARP).
作用机制
ETP-46464 targets the enzyme PARP, which plays a crucial role in DNA repair. When DNA is damaged, PARP is activated and repairs the damage. However, in cancer cells, PARP is overactivated, leading to excessive DNA repair and cell survival. ETP-46464 inhibits PARP, preventing cancer cells from repairing DNA damage and leading to cell death.
Biochemical and Physiological Effects
ETP-46464 has been shown to have a potent inhibitory effect on PARP activity. In preclinical studies, it has been shown to induce cell death in cancer cells and enhance the effectiveness of chemotherapy and radiation therapy. However, the exact biochemical and physiological effects of ETP-46464 are still being studied.
实验室实验的优点和局限性
One of the main advantages of ETP-46464 is its specificity for PARP, which makes it a promising candidate for cancer treatment. However, like many other small molecule inhibitors, ETP-46464 has limitations in terms of its pharmacokinetics and bioavailability. Further studies are needed to optimize the dosing and delivery of ETP-46464 for clinical use.
未来方向
There are several future directions for research on ETP-46464. One area of interest is the development of combination therapies that include ETP-46464 and other PARP inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to ETP-46464. Additionally, further studies are needed to optimize the dosing and delivery of ETP-46464 for clinical use.
Conclusion
In conclusion, ETP-46464 is a small molecule inhibitor that targets the enzyme PARP and has shown promising results in preclinical studies for the treatment of various types of cancer. While further studies are needed to optimize the dosing and delivery of ETP-46464 for clinical use, it is a promising candidate for combination therapies and the development of personalized cancer treatments.
科学研究应用
ETP-46464 has been extensively studied for its potential applications in cancer treatment. PARP inhibitors have been shown to enhance the effectiveness of chemotherapy and radiation therapy by preventing cancer cells from repairing DNA damage. ETP-46464 has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and lung cancers.
属性
IUPAC Name |
6-[(4-ethylpiperazin-1-yl)methyl]-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O/c1-3-23-8-10-24(11-9-23)12-15-20-16(18)22-17(21-15)19-13-4-6-14(25-2)7-5-13/h4-7H,3,8-12H2,1-2H3,(H3,18,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEYFSUZSVDQQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。